Quetiapine EP Impurity P Quetiapine EP Impurity P
Brand Name: Vulcanchem
CAS No.: 1011758-03-4
VCID: VC2391593
InChI: InChI=1S/C19H21N3S/c1-2-21-11-13-22(14-12-21)19-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)20-19/h3-10H,2,11-14H2,1H3
SMILES: CCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Molecular Formula: C19H21N3S
Molecular Weight: 323.5 g/mol

Quetiapine EP Impurity P

CAS No.: 1011758-03-4

Cat. No.: VC2391593

Molecular Formula: C19H21N3S

Molecular Weight: 323.5 g/mol

* For research use only. Not for human or veterinary use.

Quetiapine EP Impurity P - 1011758-03-4

Specification

CAS No. 1011758-03-4
Molecular Formula C19H21N3S
Molecular Weight 323.5 g/mol
IUPAC Name 6-(4-ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine
Standard InChI InChI=1S/C19H21N3S/c1-2-21-11-13-22(14-12-21)19-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)20-19/h3-10H,2,11-14H2,1H3
Standard InChI Key KUKQJNQKJWEVCE-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Canonical SMILES CCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42

Introduction

Chemical Properties and Structure

Nomenclature and Identification

SynonymReference
Quetiapine N-Ethyl Analog
Quetiapine N-Ethyl Impurity
QuetiapineImpurity-P
Quetiapine Impurity 8
Quetiapine-EP-Imp-P (base)

The compound is registered with CAS number 1011758-03-4 for the base form .

Molecular and Structural Properties

Quetiapine EP Impurity P possesses distinctive molecular properties that facilitate its identification and analysis in pharmaceutical preparations. These properties are summarized in the following table:

PropertyValueForm
Molecular FormulaC19H21N3SBase form
Molecular FormulaC19H23Cl2N3SDihydrochloride salt
Molecular Weight323.46 g/molBase form
Molecular Weight396.38 g/molDihydrochloride salt
Physical FormSolid
ColorOff-White to Pale Beige

Physicochemical Properties

Various physicochemical properties of Quetiapine EP Impurity P have been determined through both experimental methods and predictive modeling:

PropertyValueMethod
Boiling Point465.7±55.0 °CPredicted
Density1.22±0.1 g/cm³Predicted
pKa7.67±0.10Predicted
SolubilitySlightly soluble in DMSO (heated)Experimental
SolubilitySlightly soluble in Methanol (heated)Experimental
FDA UNIIRWH9KS2BXZRegistered identifier

The compound's chemical structure features a dibenzothiazepine ring system with a 4-ethylpiperazine moiety attached at the 11-position, distinguishing it from quetiapine, which contains a 4-(2-(2-hydroxyethoxy)ethyl)piperazine group at the same position.

Research and Development Methods

Analytical Techniques

Several analytical techniques have been developed and validated for the detection and quantification of Quetiapine EP Impurity P:

Analytical MethodApplicationReference
Ultra-Performance Liquid Chromatography (UPLC)Rapid and efficient separation of quetiapine from its impurities
Reversed-Phase HPLCStandard method for impurity profiling as per pharmacopoeial requirements
Mass SpectrometryStructural confirmation and identification of impurities
NMR SpectroscopyStructural elucidation and characterization

Method Development and Validation

The development of stability-indicating methods for quetiapine has been a significant focus of research. A notable achievement in this area is the development of a reversed-phase UPLC method capable of separating quetiapine from its impurities, including Quetiapine EP Impurity P, within a run time of just 5 minutes . This method demonstrates:

  • High specificity with no interference from placebo, blank, or degradation products

  • Excellent precision with RSD values below 0.4%

  • Ability to separate all known related compounds and degradation impurities of quetiapine

The USP method for quetiapine fumarate impurities has also been successfully analyzed on various liquid chromatography systems, including the Alliance HPLC System, ACQUITY Arc UHPLC System, and ACQUITY UPLC H-Class PLUS System, all meeting system suitability requirements and providing consistent impurity quantification .

ConditionRecommendationReference
Storage Temperature2-8°C (Refrigerated)
Shipping ConditionsAmbient
FormTypically supplied as solid reference standard
ContainerSealed containers protected from light

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator